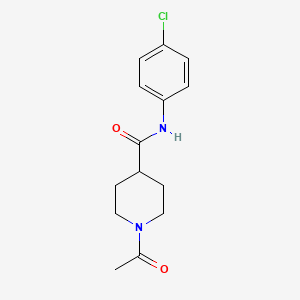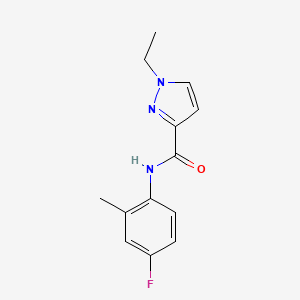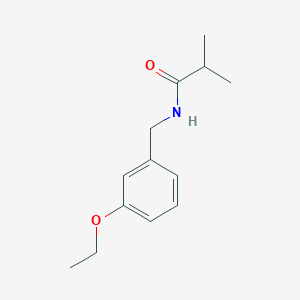![molecular formula C15H19N3O3 B5432044 N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5432044.png)
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EOMPO and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of EOMPO is not fully understood. However, studies have shown that EOMPO induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. EOMPO has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
EOMPO has been shown to have several biochemical and physiological effects. Studies have shown that EOMPO inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis. EOMPO has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EOMPO in lab experiments is its low toxicity. EOMPO has been shown to be relatively non-toxic to normal cells, making it an ideal candidate for further development as an anticancer agent. However, one of the limitations of using EOMPO in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of EOMPO. One of the main areas of research is the development of more efficient synthesis methods for EOMPO. Another area of research is the investigation of the potential use of EOMPO in combination with other anticancer agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of EOMPO and its potential applications in other fields, such as antibacterial and antifungal research.
Métodos De Síntesis
EOMPO is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-ethoxybenzohydrazide with acetic anhydride to produce 4-acetoxybenzohydrazide. This compound is then reacted with thionyl chloride to produce 4-chlorobenzohydrazide. The next step involves the reaction of 4-chlorobenzohydrazide with ethyl 2-methylacetoacetate to produce 4-ethoxyphenyl hydrazono-2-methylbutan-2-ol. This compound is then reacted with acetic anhydride to produce 4-ethoxyphenyl hydrazono-2-methylbutan-2-ol acetate. The final step involves the reaction of 4-ethoxyphenyl hydrazono-2-methylbutan-2-ol acetate with N-methylpropanamide to produce EOMPO.
Aplicaciones Científicas De Investigación
EOMPO has been extensively studied for its potential applications in various fields. One of the most promising applications of EOMPO is in the field of cancer research. Studies have shown that EOMPO exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. EOMPO has also been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-20-12-7-5-11(6-8-12)14-17-13(21-18-14)9-16-15(19)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPTYLTRDXWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431967.png)

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)

![3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5432026.png)
![2-[4-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5432028.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5432040.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432055.png)
![3-(5-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5432064.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide](/img/structure/B5432065.png)